Cas no 956923-67-4 ((2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-diene-11-carbonylamino}propanoic acid)
(2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-diene-11-carbonylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
- N-([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)-l-alanine
- STL372247
- BBL033796
- T3892
- N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
- (2S)-2-[[(1S,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid
- (2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-diene-11-carbonylamino}propanoic acid
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- MDL: MFCD15730894
- Inchi: 1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1
- InChI Key: JAARVQDZUJVXQE-DCAQKATOSA-N
- SMILES: O=C1C=CC=C2[C@@H]3CN(C(N[C@H](C(=O)O)C)=O)C[C@@H](CN21)C3
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 583
- Topological Polar Surface Area: 90
(2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-diene-11-carbonylamino}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 065241-500mg |
N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine |
956923-67-4 | 500mg |
$119.00 | 2023-09-08 | ||
| abcr | AB409593-500 mg |
N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine |
956923-67-4 | 500MG |
€165.80 | 2023-02-19 | ||
| abcr | AB409593-1 g |
N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine |
956923-67-4 | 1 g |
€197.30 | 2023-07-19 | ||
| abcr | AB409593-5 g |
N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine |
956923-67-4 | 5 g |
€456.10 | 2023-07-19 | ||
| A2B Chem LLC | AW00462-500mg |
N-([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)-l-alanine |
956923-67-4 | >95% | 500mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AW00462-1g |
N-([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)-l-alanine |
956923-67-4 | 95% | 1g |
$176.00 | 2024-07-18 | |
| A2B Chem LLC | AW00462-5g |
N-([(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)-l-alanine |
956923-67-4 | 95% | 5g |
$510.00 | 2024-07-18 | |
| OTAVAchemicals | 11186023-100MG |
(2S)-2-{[(9R)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-diene-11-carbonyl]amino}propanoic acid |
956923-67-4 | 95% | 100MG |
$300 | 2023-07-04 | |
| OTAVAchemicals | 11186023-250MG |
(2S)-2-{[(9R)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-diene-11-carbonyl]amino}propanoic acid |
956923-67-4 | 95% | 250MG |
$375 | 2023-07-04 | |
| OTAVAchemicals | 11186023-500MG |
(2S)-2-{[(9R)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-diene-11-carbonyl]amino}propanoic acid |
956923-67-4 | 95% | 500MG |
$450 | 2023-07-04 |
(2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-diene-11-carbonylamino}propanoic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-diene-11-carbonylamino}propanoic acid
Comprehensive Overview of (2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonylamino}propanoic acid (CAS No. 956923-67-4)
The compound (2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonylamino}propanoic acid, identified by its CAS No. 956923-67-4, is a sophisticated chiral molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure, featuring a diazatricyclic core and a propanoic acid moiety, makes it a subject of interest for drug discovery and enzyme inhibition studies. Researchers are increasingly exploring its applications in targeting protein-protein interactions and allosteric modulation, which are hot topics in modern drug development.
One of the key attributes of CAS No. 956923-67-4 is its stereochemical complexity, with (2S) and (1S,9R) configurations playing a critical role in its biological activity. This specificity is often leveraged in the design of chiral catalysts and asymmetric synthesis, areas that have gained traction due to the demand for enantiomerically pure compounds in the pharmaceutical industry. The compound’s 6-oxo group further enhances its reactivity, making it a versatile intermediate in organic synthesis.
In the context of current trends, (2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonylamino}propanoic acid aligns with the growing focus on small molecule therapeutics and precision medicine. Its potential to modulate biological pathways with high selectivity has sparked interest in its use for treating complex diseases, such as neurodegenerative disorders and cancer. These applications are frequently searched in academic and industrial databases, reflecting the compound’s relevance in cutting-edge research.
The synthesis of CAS No. 956923-67-4 involves advanced multi-step organic reactions, often requiring protecting group strategies and stereocontrol techniques. Researchers have optimized these methods to improve yield and purity, addressing common challenges in the production of heterocyclic compounds. The compound’s diazatricyclic scaffold is particularly noteworthy, as it mimics natural product frameworks, a trend gaining momentum in drug discovery circles.
From a commercial perspective, (2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonylamino}propanoic acid is available through specialized chemical suppliers, catering to the needs of high-throughput screening and medicinal chemistry projects. Its pricing and availability are often queried in chemical databases, highlighting its niche but growing market. Additionally, its stability under various pH conditions and solubility profiles are frequently discussed in forums, underscoring its practicality in laboratory settings.
In summary, CAS No. 956923-67-4 represents a compelling case study in the intersection of organic chemistry and biomedical research. Its unique structure and functional groups offer myriad opportunities for innovation, particularly in the realms of targeted therapy and chemical biology. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in discussions about next-generation therapeutics and molecular design.
956923-67-4 ((2S)-2-{(1S,9R)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-diene-11-carbonylamino}propanoic acid) Related Products
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